molecular formula C12H11N3O2 B14713509 3-Nitro-4-[(pyridin-2-yl)methyl]aniline CAS No. 13347-70-1

3-Nitro-4-[(pyridin-2-yl)methyl]aniline

Cat. No.: B14713509
CAS No.: 13347-70-1
M. Wt: 229.23 g/mol
InChI Key: HAWBOKDHSIYFRB-UHFFFAOYSA-N
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Description

3-Nitro-4-[(pyridin-2-yl)methyl]aniline is a nitro-substituted aniline derivative featuring a pyridin-2-ylmethyl group at the para position relative to the amine. The nitro group at position 3 and the pyridine moiety contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

CAS No.

13347-70-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-nitro-4-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11N3O2/c13-10-5-4-9(12(8-10)15(16)17)7-11-3-1-2-6-14-11/h1-6,8H,7,13H2

InChI Key

HAWBOKDHSIYFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(pyridin-2-yl)methyl]aniline typically involves the nitration of 4-[(pyridin-2-yl)methyl]aniline. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield 3-Amino-4-[(pyridin-2-yl)methyl]aniline.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]aniline.

    Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(pyridin-2-yl)methyl]aniline in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The pyridinylmethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) 4-Nitrobenzoic Acid–N-(Pyrimidin-2-yl)-Aniline (1/1)
  • Structure : Features a pyrimidin-2-yl group instead of pyridin-2-ylmethyl and a nitro group at position 3.
  • Key Data :
    • Single-crystal X-ray study (100 K) confirms planarity of the aromatic rings with mean C–C bond length = 0.003 Å.
    • Higher crystallographic stability (R factor = 0.047) compared to nitroaniline derivatives with bulkier substituents .
(b) 3-Nitro-5-(Pyridin-3-yloxy)Aniline (CAS 208122-66-1)
  • Structure : Nitro group at position 3 and a pyridin-3-yloxy substituent at position 4.
  • Key Data :
    • Structural similarity score: 0.88 (compared to target compound).
    • The ether linkage (C–O–C) in this compound increases rotational flexibility, unlike the rigid methylene bridge (C–CH2–) in the target compound .
  • Comparison : The pyridin-3-yloxy group may offer different electronic effects (electron-withdrawing vs. electron-donating) depending on protonation state, influencing reactivity in cross-coupling reactions.
(c) 5-(Morpholin-4-yl)-2-Nitro-N-[(Pyridin-3-yl)methyl]Aniline
  • Structure : Morpholine and pyridin-3-ylmethyl substituents.
  • Key Data :
    • Morpholine introduces strong electron-donating properties, altering nitro group reactivity.
    • Pyridin-3-ylmethyl group creates distinct steric and electronic profiles compared to pyridin-2-ylmethyl in the target compound .
  • Comparison : The morpholine ring enhances solubility in polar solvents, while the nitro group’s position (2 vs. 3) affects electrophilic substitution patterns.

Physical and Chemical Properties

Property 3-Nitro-4-[(pyridin-2-yl)methyl]aniline 3-Chloro-4-(6-Methyl-3-pyridinyl)oxyaniline 4-Nitrobenzoic Acid–N-(Pyrimidin-2-yl)-Aniline
Melting Point Not reported 178°C Not reported
Solubility Likely low in water (nitro group) Moderate in DMSO High in polar aprotic solvents
Electronic Effects Strong electron-withdrawing (NO₂) Moderate electron-withdrawing (Cl, pyridine) Balanced (NO₂ and pyrimidine)
Synthetic Accessibility Requires multi-step coupling Commercially available Crystallographically validated

Reactivity Trends

  • Nitro Group Reduction : The nitro group in the target compound is reducible to an amine, similar to 3-nitroaniline derivatives .
  • Coordination Chemistry : Pyridine nitrogen can act as a ligand for transition metals (e.g., Ni, Cu), a feature shared with CAS 208122-66-1 .

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